(4-sec-Butyloxy-2-methylphenyl)Zinc bromide
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Overview
Description
(4-sec-butyloxy-2-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the sec-butyloxy and methyl groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-2-methylphenyl)zinc bromide typically involves the reaction of 4-sec-butyloxy-2-methylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-sec-butyloxy-2-methylphenyl bromide+Zn→(4-sec-butyloxy-2-methylphenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
(4-sec-butyloxy-2-methylphenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium or nickel catalysts, halides, and other electrophiles.
Conditions: These reactions are typically carried out under an inert atmosphere at moderate temperatures (50-100°C) to ensure optimal reactivity and selectivity.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
(4-sec-butyloxy-2-methylphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Researchers use it to modify biomolecules, such as peptides and nucleotides, for studying biological processes.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which (4-sec-butyloxy-2-methylphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl)zinc bromide
- (4-ethoxyphenyl)zinc bromide
- (4-tert-butylphenyl)zinc bromide
Uniqueness
Compared to similar compounds, (4-sec-butyloxy-2-methylphenyl)zinc bromide offers unique reactivity and selectivity due to the presence of the sec-butyloxy and methyl groups. These substituents enhance its nucleophilicity and stability, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H15BrOZn |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butan-2-yloxy-3-methylbenzene-4-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-4-10(3)12-11-7-5-6-9(2)8-11;;/h5,7-8,10H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
MCVZTGPWSYNHEL-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=CC(=[C-]C=C1)C.[Zn+]Br |
Origin of Product |
United States |
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